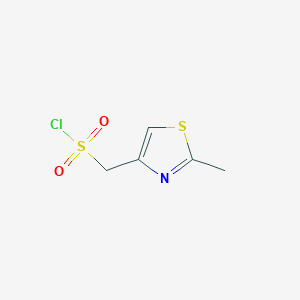![molecular formula C7H5ClN2OS B1526148 1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)éthan-1-one CAS No. 1257078-94-6](/img/structure/B1526148.png)
1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)éthan-1-one
Vue d'ensemble
Description
1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one is a chemical compound with the molecular formula C7H5ClN2OS. It is a derivative of imidazo[2,1-b][1,3]thiazole, featuring a chlorine atom at the 6th position and a ketone group at the 1st position. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one typically begins with imidazo[2,1-b][1,3]thiazole as the starting material.
Chlorination: The imidazo[2,1-b][1,3]thiazole undergoes chlorination to introduce the chlorine atom at the 6th position.
Ketone Formation: The chlorinated product is then subjected to a series of reactions to introduce the ketone group at the 1st position.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of compounds with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
- The primary target of this compound is not explicitly mentioned in the available literature. However, thiazoles are found in various biologically active compounds, including antimicrobial drugs, antiretrovirals, antifungals, and antineoplastics .
Target of Action
Biochemical Pathways
If you have any additional questions or need further clarification, feel free to ask! 😊 .
Comparaison Avec Des Composés Similaires
1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethanol: A related compound with an alcohol group instead of a ketone.
4-{(E)-[6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl]methylidene}cyclohexanone: Another derivative with a cyclohexanone ring.
Uniqueness: 1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one is unique due to its specific combination of the imidazo[2,1-b][1,3]thiazole core, chlorine substitution, and ketone functionality. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
This comprehensive overview provides a detailed understanding of 1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c1-4(11)5-6(8)9-7-10(5)2-3-12-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZUUAPVPDUAPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C=CS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine](/img/structure/B1526068.png)

![6-Bromoimidazo[1,2-a]pyrimidin-2-amine](/img/structure/B1526071.png)

![1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B1526075.png)
![tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate](/img/structure/B1526077.png)

![1-Oxa-5-azaspiro[2.3]hexane-5-carboxylic acid phenylmethyl ester](/img/structure/B1526080.png)





